2-(4-Chlorophenyl)propan-2-ol

Beschreibung

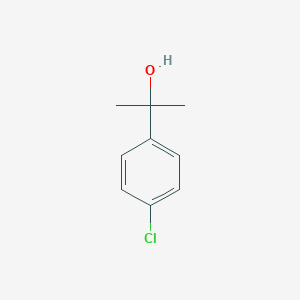

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(4-chlorophenyl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO/c1-9(2,11)7-3-5-8(10)6-4-7/h3-6,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQZCRSDZIWKYBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00173647 | |

| Record name | p-Chloro-alpha,alpha-dimethylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1989-25-9 | |

| Record name | 4-Chloro-α,α-dimethylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1989-25-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Chloro-alpha,alpha-dimethylbenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001989259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Chloro-alpha,alpha-dimethylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00173647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-chloro-α,α-dimethylbenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.242 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-(4-Chlorophenyl)propan-2-ol: A Versatile Intermediate in Chemical Synthesis

This technical guide provides a comprehensive overview of 2-(4-chlorophenyl)propan-2-ol, a halogenated aromatic alcohol with significant potential as a building block in medicinal chemistry and materials science. This document will delve into its chemical and physical properties, provide a detailed protocol for its synthesis, explore its current and potential applications in research and drug development, and outline essential safety and handling information. The insights provided herein are intended for researchers, scientists, and professionals in the field of drug development.

Core Compound Identification

Chemical Name: this compound

CAS Number: 1989-25-9[1]

Molecular Formula: C₉H₁₁ClO[1]

Molecular Weight: 170.64 g/mol [1]

Synonyms: 4-Chloro-α,α-dimethylbenzyl Alcohol

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its application in designing synthetic routes and for its purification.

| Property | Value | Source |

| Appearance | White to orange to green powder to lump | |

| Melting Point | 43 °C | |

| Boiling Point | 96 °C at 3 mmHg | |

| Solubility | Soluble in Methanol |

Synthesis Protocol: A Grignard Approach

The synthesis of this compound can be efficiently achieved via a Grignard reaction. This method is widely used for the formation of carbon-carbon bonds and is particularly suitable for the preparation of tertiary alcohols. The causality behind this experimental choice lies in the high nucleophilicity of the Grignard reagent, which readily attacks the electrophilic carbonyl carbon of acetone.

Experimental Workflow: Grignard Synthesis

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

-

Preparation of the Grignard Reagent:

-

All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture, which would quench the Grignard reagent.

-

To a round-bottom flask containing magnesium turnings (1.2 equivalents), add a small crystal of iodine to initiate the reaction.

-

A solution of 4-chlorobromobenzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is added dropwise. The initiation of the reaction is indicated by a gentle reflux and the disappearance of the iodine color. The slow addition maintains a controlled reaction rate.

-

After the addition is complete, the reaction mixture is stirred at room temperature for an additional hour to ensure the complete formation of the Grignard reagent, 4-chlorophenylmagnesium bromide.

-

-

Reaction with Acetone:

-

The flask containing the Grignard reagent is cooled in an ice bath to moderate the exothermic reaction.

-

A solution of acetone (1.5 equivalents) in anhydrous THF is added dropwise with vigorous stirring. The dropwise addition prevents a rapid temperature increase and potential side reactions.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

The reaction is quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. This protonates the magnesium alkoxide intermediate to form the desired alcohol and precipitates magnesium salts, which are easier to remove than those formed with strong acids.

-

The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine to remove residual water and water-soluble impurities, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield pure this compound.

-

Applications in Research and Drug Development

The primary value of this compound lies in its utility as a versatile building block for the synthesis of more complex molecules. The presence of both a reactive tertiary alcohol and a halogenated aromatic ring provides multiple avenues for chemical modification.

-

Medicinal Chemistry: The 4-chlorophenyl moiety is a common structural motif in many pharmaceuticals due to its ability to influence pharmacokinetic properties such as metabolic stability and membrane permeability. The tertiary alcohol group can be a key pharmacophore or can be further derivatized to introduce other functional groups. While direct biological activity of this compound is not extensively documented, a related compound, 1-(p-chlorophenyl)propanol, has been investigated for its non-narcotic analgesic properties.[2] This suggests that the chlorophenylpropanol scaffold may be a valuable starting point for the design of new therapeutic agents.

-

Synthetic Intermediate: The chlorine atom on the phenyl ring can be readily displaced or participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form more complex biaryl or arylamine structures. The tertiary alcohol can be used to introduce steric bulk or can be converted to other functional groups. This dual functionality makes it a valuable intermediate in multi-step organic syntheses.

Safety and Toxicology

Hazard Identification (based on related compounds):

-

Skin Irritation: May cause skin irritation upon contact.

-

Eye Irritation: May cause serious eye irritation.

-

Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.

-

Harmful if Swallowed: Ingestion may be harmful.

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. In case of inadequate ventilation, wear respiratory protection.

-

Handling: Avoid breathing dust, vapor, mist, or gas. Avoid contact with skin and eyes. Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.

The following diagram illustrates the logical flow of safety considerations when working with this compound.

Sources

An In-depth Technical Guide to 4-Chloro-α,α-dimethylbenzyl Alcohol: Synthesis, Characterization, and Reactivity

Introduction

4-Chloro-α,α-dimethylbenzyl alcohol, systematically named 2-(4-chlorophenyl)propan-2-ol, is a tertiary benzylic alcohol of increasing interest to researchers and professionals in drug development and fine chemical synthesis. Its structure, featuring a chlorine-substituted aromatic ring and a sterically hindered tertiary alcohol, imparts a unique combination of reactivity and stability. This guide provides a comprehensive technical overview of its synthesis, characterization, and chemical behavior, offering field-proven insights for its effective utilization in a laboratory setting. The strategic incorporation of the 4-chloro- and gem-dimethyl functionalities offers a scaffold that can be pivotal in tuning the pharmacokinetic and pharmacodynamic properties of lead compounds, making a thorough understanding of its chemistry essential for the modern medicinal chemist.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Chloro-α,α-dimethylbenzyl alcohol is presented in the table below. These properties are crucial for its handling, purification, and use in synthetic protocols.

| Property | Value | Source |

| Chemical Formula | C₉H₁₁ClO | |

| Molecular Weight | 170.64 g/mol | |

| CAS Number | 1989-25-9 | |

| Appearance | White to off-white solid | |

| Melting Point | 43-46 °C | |

| Boiling Point | 108-110 °C at 10 mmHg | |

| Solubility | Soluble in common organic solvents like ethers, alcohols, and chlorinated solvents. Insoluble in water. | General Chemical Knowledge |

Synthesis of 4-Chloro-α,α-dimethylbenzyl Alcohol

The most direct and reliable method for the synthesis of 4-Chloro-α,α-dimethylbenzyl alcohol is the Grignard reaction. This classic carbon-carbon bond-forming reaction involves the nucleophilic addition of a methylmagnesium halide to 4'-chloroacetophenone. The causality behind this choice of reactants lies in the high reactivity of the Grignard reagent towards the electrophilic carbonyl carbon of the ketone, leading to the formation of the desired tertiary alcohol upon acidic workup.

Reaction Scheme

Caption: Grignard reaction for the synthesis of 4-Chloro-α,α-dimethylbenzyl alcohol.

Experimental Protocol

This protocol is a self-validating system, with each step designed to ensure the success of the moisture-sensitive Grignard reaction.

Materials:

-

4'-Chloroacetophenone

-

Magnesium turnings

-

Methyl iodide

-

Anhydrous diethyl ether (Et₂O)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, dropping funnel (all oven-dried)

-

Magnetic stirrer and stir bar

Step-by-Step Methodology:

-

Preparation of the Grignard Reagent:

-

In an oven-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, place magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to the flask to activate the magnesium surface.

-

Add 50 mL of anhydrous diethyl ether to the flask.

-

In the dropping funnel, place a solution of methyl iodide (1.1 equivalents) in 50 mL of anhydrous diethyl ether.

-

Add a small portion of the methyl iodide solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and gentle bubbling is observed.

-

Once the reaction has started, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, stir the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (methylmagnesium iodide).

-

-

Reaction with 4'-Chloroacetophenone:

-

Dissolve 4'-chloroacetophenone (1.0 equivalent) in 50 mL of anhydrous diethyl ether and add this solution to the dropping funnel.

-

Cool the Grignard reagent solution in an ice bath.

-

Add the 4'-chloroacetophenone solution dropwise to the stirred Grignard reagent. A precipitate will form.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

-

-

Workup and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution until the precipitate dissolves.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with two portions of diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product can be purified by recrystallization from hexanes or by column chromatography on silica gel.

-

Structural Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized 4-Chloro-α,α-dimethylbenzyl alcohol. The following are the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.35-7.25 (m, 4H): Aromatic protons. The protons on the chlorinated benzene ring will appear as a complex multiplet due to ortho and meta coupling.

-

δ 2.10 (s, 1H): Hydroxyl proton. This peak is typically a broad singlet and its chemical shift can vary with concentration and temperature. It will exchange with D₂O.

-

δ 1.55 (s, 6H): Methyl protons. The two methyl groups are equivalent and will appear as a sharp singlet.

-

-

¹³C NMR (101 MHz, CDCl₃):

-

δ 145.8: Quaternary aromatic carbon attached to the propan-2-ol group.

-

δ 132.5: Aromatic carbon bearing the chlorine atom.

-

δ 128.2: Aromatic CH carbons ortho to the chlorine.

-

δ 126.5: Aromatic CH carbons meta to the chlorine.

-

δ 72.5: Quaternary carbon of the propan-2-ol group (C-OH).

-

δ 31.8: Methyl carbons.

-

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

~3400 cm⁻¹ (broad): O-H stretching vibration of the tertiary alcohol. The broadness is due to hydrogen bonding.

-

~3100-3000 cm⁻¹ (medium): Aromatic C-H stretching.

-

~2980-2930 cm⁻¹ (strong): Aliphatic C-H stretching of the methyl groups.

-

~1600, 1490 cm⁻¹ (medium): Aromatic C=C stretching vibrations.

-

~1100 cm⁻¹ (strong): C-O stretching of the tertiary alcohol.

-

~830 cm⁻¹ (strong): C-Cl stretching and out-of-plane C-H bending of the 1,4-disubstituted benzene ring.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak and characteristic fragmentation patterns.

-

M⁺ at m/z 170/172: The molecular ion peak will show the characteristic 3:1 isotopic pattern for a compound containing one chlorine atom.

-

[M - CH₃]⁺ at m/z 155/157: Loss of a methyl radical to form a stable benzylic carbocation. This is often the base peak.

-

[M - H₂O]⁺ at m/z 152/154: Loss of a water molecule.

-

Further fragmentation of the aromatic ring will also be observed.

Reactivity and Synthetic Applications

The chemical reactivity of 4-Chloro-α,α-dimethylbenzyl alcohol is dictated by the interplay of its functional groups.

Reactivity of the Tertiary Benzylic Alcohol

The tertiary benzylic alcohol is prone to reactions involving the formation of a carbocation intermediate. The benzylic position provides resonance stabilization, and the two methyl groups further stabilize the positive charge through hyperconjugation. This makes Sₙ1-type reactions, such as dehydration under acidic conditions or substitution with strong acids, favorable.

Caption: Key reaction pathways involving the tertiary benzylic carbocation intermediate.

Influence of the 4-Chloro Substituent

The chlorine atom at the para position is an electron-withdrawing group via induction but an electron-donating group through resonance. Overall, it is a deactivating group for electrophilic aromatic substitution but an ortho, para-director. Its presence can influence the reactivity of the benzylic alcohol by modulating the stability of the carbocation intermediate.

Synthetic Utility

4-Chloro-α,α-dimethylbenzyl alcohol serves as a valuable building block in organic synthesis. The hydroxyl group can be used as a handle for further functionalization, such as etherification or esterification. The entire 2-(4-chlorophenyl)propan-2-yl moiety can be introduced into larger molecules, where the chlorine atom can participate in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form more complex structures. This makes it a useful intermediate in the synthesis of pharmaceuticals and agrochemicals.

Safety and Handling

As with all laboratory chemicals, proper safety precautions should be taken when handling 4-Chloro-α,α-dimethylbenzyl alcohol.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

4-Chloro-α,α-dimethylbenzyl alcohol is a versatile synthetic intermediate with a rich and predictable chemistry. A thorough understanding of its synthesis via the Grignard reaction, its characteristic spectroscopic signature, and the nuanced reactivity of its tertiary benzylic alcohol function is paramount for its successful application in research and development. This guide provides the foundational knowledge and practical protocols necessary for scientists to confidently incorporate this valuable building block into their synthetic strategies.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(4-Chlorophenyl)propan-2-ol

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(4-Chlorophenyl)propan-2-ol, a tertiary alcohol with applications in the development of pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the Grignard reaction as a primary synthetic route. The guide emphasizes the underlying chemical principles, provides step-by-step experimental protocols, and details the analytical techniques required to ensure the identity, purity, and structural integrity of the final product. By integrating theoretical knowledge with practical, field-proven insights, this guide aims to serve as a self-validating resource for the successful synthesis and characterization of this important chemical intermediate.

Introduction

This compound, also known as 4-Chloro-α,α-dimethylbenzyl Alcohol, is a tertiary alcohol that serves as a valuable building block in organic synthesis.[1] Its structure, featuring a chlorinated phenyl ring and a tertiary alcohol functional group, makes it a precursor for a variety of more complex molecules with potential biological activity. The synthesis of such tertiary alcohols is a fundamental operation in organic chemistry, with the Grignard reaction being one of the most powerful and versatile methods for their preparation.[2]

This guide will focus on the synthesis of this compound via the Grignard reaction, a method renowned for its efficiency in forming carbon-carbon bonds.[3] We will delve into the mechanistic intricacies of this reaction, providing a robust and reproducible protocol. Furthermore, a comprehensive suite of characterization techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), will be detailed to ensure the unequivocal identification and purity assessment of the synthesized compound.

Synthesis via Grignard Reaction

The Grignard reaction involves the addition of an organomagnesium halide (the Grignard reagent) to a carbonyl compound, such as a ketone or an ester.[4] In the context of synthesizing this compound, the most direct approach involves the reaction of methylmagnesium bromide with 4'-chloroacetophenone.

Underlying Principles and Mechanistic Causality

The Grignard reagent, in this case, methylmagnesium bromide (CH₃MgBr), is a potent nucleophile and a strong base.[5] The carbon-magnesium bond is highly polarized, rendering the methyl group carbon nucleophilic. This nucleophilic carbon readily attacks the electrophilic carbonyl carbon of 4'-chloroacetophenone. This nucleophilic addition results in the formation of a tetrahedral intermediate, a magnesium alkoxide.[6] Subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol product, this compound.

It is crucial to conduct the reaction under strictly anhydrous conditions, as any trace of water will protonate and thereby quench the Grignard reagent, reducing the yield of the desired product.[3][7] Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are typically used as they are anhydrous and effectively solvate the Grignard reagent.[8]

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis and characterization of this compound.

Detailed Experimental Protocol

Materials:

-

Magnesium turnings

-

Iodine crystal (as an initiator)

-

Bromomethane (or methyl bromide solution in a suitable solvent)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

4'-Chloroacetophenone

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Safety Precautions:

-

Grignard reagents are highly reactive and pyrophoric. All operations must be conducted under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood.[9][10]

-

Anhydrous ethers are extremely flammable. Ensure there are no sources of ignition in the vicinity.[11]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and gloves.[12][13]

Procedure:

-

Preparation of the Grignard Reagent:

-

Flame-dry all glassware (a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet) and allow it to cool to room temperature under a stream of dry nitrogen.

-

Place magnesium turnings (1.2 equivalents) in the flask.

-

Add a small crystal of iodine to activate the magnesium surface.

-

In the dropping funnel, prepare a solution of bromomethane (1.1 equivalents) in anhydrous diethyl ether.

-

Add a small portion of the bromomethane solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and gentle refluxing is observed.

-

Once the reaction has started, add the remaining bromomethane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with 4'-Chloroacetophenone:

-

Dissolve 4'-chloroacetophenone (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

-

Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.

-

Add the 4'-chloroacetophenone solution dropwise to the stirred Grignard reagent solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until Thin Layer Chromatography (TLC) analysis indicates the consumption of the starting material.

-

-

Work-up and Purification:

-

Cool the reaction mixture again to 0 °C in an ice bath.

-

Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volumes).

-

Combine the organic layers and wash them sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization.[7][14]

-

Characterization of this compound

Unequivocal characterization of the synthesized product is paramount to confirm its identity and purity. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H NMR and ¹³C NMR are essential for the characterization of this compound.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum will provide information about the different types of protons and their connectivity in the molecule.

-

Expected Chemical Shifts (δ) in CDCl₃:

-

A singlet corresponding to the six protons of the two methyl groups (CH₃).

-

A singlet for the hydroxyl proton (-OH). This peak can be broad and its chemical shift is concentration-dependent.

-

A set of doublets in the aromatic region corresponding to the four protons on the chlorophenyl ring, exhibiting a characteristic AA'BB' splitting pattern.

-

-

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

-

Expected Chemical Shifts (δ) in CDCl₃:

-

A signal for the carbon atoms of the two equivalent methyl groups.

-

A signal for the quaternary carbon atom attached to the hydroxyl group.

-

Signals for the carbon atoms of the chlorophenyl ring, including the carbon atom bonded to the chlorine atom and the ipso-carbon.

-

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[15]

-

Expected Characteristic Absorptions (cm⁻¹):

-

A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the tertiary alcohol. The broadness is due to hydrogen bonding.[15]

-

Sharp peaks in the region of 2850-3000 cm⁻¹ due to C-H stretching vibrations of the methyl groups.

-

A strong absorption in the region of 1000-1100 cm⁻¹ corresponding to the C-O stretching vibration of the tertiary alcohol.

-

Absorptions in the aromatic region (around 1600 cm⁻¹ and 1450-1500 cm⁻¹) due to C=C stretching vibrations of the phenyl ring.

-

A characteristic absorption for the C-Cl bond, typically observed in the fingerprint region.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.[16]

-

Expected Observations:

-

The molecular ion peak (M⁺) should be observed at an m/z value corresponding to the molecular weight of this compound (C₉H₁₁ClO, MW: 170.64 g/mol ).[17]

-

The isotopic pattern of the molecular ion peak will show the characteristic M and M+2 peaks in an approximate 3:1 ratio, which is indicative of the presence of a chlorine atom.

-

Common fragmentation patterns for tertiary alcohols include the loss of a methyl group ([M-15]⁺) and the loss of water ([M-18]⁺).[18]

-

Summary of Characterization Data

| Technique | Expected Key Features |

| ¹H NMR | Singlet for two methyl groups, singlet for hydroxyl proton, AA'BB' pattern for aromatic protons. |

| ¹³C NMR | Signals for methyl carbons, quaternary alcohol carbon, and aromatic carbons. |

| IR (cm⁻¹) | Broad O-H stretch (~3200-3600), C-H stretch (~2850-3000), C-O stretch (~1000-1100), C=C stretch (~1600, 1450-1500). |

| MS (m/z) | Molecular ion peak with 3:1 (M:M+2) isotope pattern, fragments corresponding to loss of methyl and/or water. |

Conclusion

This technical guide has provided a detailed and practical framework for the synthesis and characterization of this compound. By focusing on the Grignard reaction, a robust and widely applicable synthetic method, and outlining a comprehensive analytical workflow, this document serves as a valuable resource for researchers in the fields of organic synthesis and drug discovery. The emphasis on the causality behind experimental choices and the provision of self-validating protocols are intended to empower scientists to confidently and successfully prepare and verify this important chemical intermediate. Adherence to the described methodologies and safety precautions will ensure a high-yielding and safe synthesis, providing a pure product suitable for further research and development endeavors.

References

- Organic Chemistry Portal. Grignard Reaction. [Link]

- Chemistry Steps. The Grignard Reaction Mechanism. [Link]

- Master Organic Chemistry. Reactions of Grignard Reagents. [Link]

- Chemistry Steps. Esters with Grignard Reagent. [Link]

- LibreTexts. 21.6: Chemistry of Esters. [Link]

- ResearchGate. How to purify tertiary alcohol? [Link]

- PubChem. Methyl magnesium bromide. [Link]

- European Patent Office.

- Google Patents.

- BDMAEE. methylmagnesium bromide. [Link]

- Google Patents.

- LookChem.

- Ace Chemistry.

- The Royal Society of Chemistry.

- Cole-Parmer. Material Safety Data Sheet - 3-(4-Chlorophenyl)propan-1-ol, 95+%. [Link]

- Patsnap Eureka. The preparation method of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone. [Link]

- ResearchGate. FTIR spectrum of 2-(4-chlorophenyl) 1, 4, 5-triphenyl -1H-imidazole. [Link]

- Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

- Der Pharma Chemica. Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. [Link]

- Doc Brown's Advanced Organic Chemistry. mass spectrum of propan-2-ol. [Link]

- Doc Brown's Advanced Organic Chemistry. infrared spectrum of propan-2-ol. [Link]

- PubChem. [Link]

- The Royal Society of Chemistry. Carbon Monoxide and Hydrogen (Syngas)

- National Institute of Standards and Technology. 2-Propanol, 1-chloro-. [Link]

- ResearchGate. FT-IR spectrum of 2-Phenyl-1-propanol. [Link]

- PubChemLite. 2-(2-chlorophenyl)propan-2-ol (C9H11ClO). [Link]

Sources

- 1. 2-(4-Chlorophenyl)-2-propanol | 1989-25-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Grignard Reagents and related organic synthesis – Ace Chemistry [acechemistry.co.uk]

- 4. Grignard Reaction [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. fishersci.com [fishersci.com]

- 10. Methyl magnesium bromide | CH3BrMg | CID 6349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 14. researchgate.net [researchgate.net]

- 15. infrared spectrum of propan-2-ol prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. CAS 1989-25-9 | this compound - Synblock [synblock.com]

- 18. mass spectrum of propan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Spectroscopic Data for 2-(4-Chlorophenyl)propan-2-ol: An In-depth Technical Guide

Introduction

2-(4-Chlorophenyl)propan-2-ol, a tertiary alcohol with the chemical formula C₉H₁₁ClO, serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds.[1][2] Its structural features, comprising a para-substituted chlorinated aromatic ring and a tertiary alcohol moiety, impart specific chemical reactivity and physical properties that are of interest to researchers in drug discovery and materials science. Accurate structural elucidation and purity assessment are paramount for its effective application, necessitating a comprehensive understanding of its spectroscopic characteristics.

This technical guide provides an in-depth analysis of the spectroscopic data for this compound, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The interpretations provided herein are based on established principles of spectroscopic analysis and data from closely related analogs, offering a robust framework for the characterization of this compound. Furthermore, this guide details the experimental protocols for data acquisition, ensuring scientific integrity and reproducibility.

Molecular Structure and Synthesis

The molecular structure of this compound is characterized by a central quaternary carbon atom bonded to a 4-chlorophenyl group, a hydroxyl group, and two methyl groups. This structure can be unambiguously confirmed through the spectroscopic techniques detailed in this guide.

A common and efficient method for the synthesis of this compound is the Grignard reaction.[3][4] This involves the reaction of methylmagnesium bromide (a Grignard reagent) with 4-chloroacetophenone. The nucleophilic methyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone, leading to the formation of a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol product.

Caption: Synthetic pathway for this compound via Grignard reaction.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) is summarized below.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.35 | Doublet | 2H | Ar-H (ortho to C-OH) |

| ~7.28 | Doublet | 2H | Ar-H (meta to C-OH) |

| ~2.15 | Singlet | 1H | -OH |

| ~1.55 | Singlet | 6H | -CH₃ |

Interpretation of the ¹H NMR Spectrum

-

Aromatic Protons (δ ~7.28-7.35): The para-substituted aromatic ring gives rise to a characteristic AA'BB' splitting pattern, which often appears as two doublets. The protons ortho to the carbon bearing the hydroxyl group are expected to be slightly downfield (~7.35 ppm) compared to the protons meta to it (~7.28 ppm) due to the electron-withdrawing nature of the chlorine atom and the hydroxyl group.[5]

-

Hydroxyl Proton (δ ~2.15): The chemical shift of the hydroxyl proton is variable and depends on factors such as concentration, solvent, and temperature.[6] It typically appears as a broad singlet and its signal will disappear upon the addition of a few drops of D₂O to the NMR tube, a technique known as a "D₂O shake."

-

Methyl Protons (δ ~1.55): The two methyl groups are chemically equivalent, and therefore, they resonate at the same chemical shift, giving rise to a single, sharp peak with an integration of 6H. The singlet nature of this peak is due to the absence of adjacent protons.

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

-

Parameters: Typical acquisition parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted proton-decoupled ¹³C NMR spectrum of this compound in CDCl₃ is detailed below.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~145 | Ar-C (quaternary, attached to C-OH) |

| ~132 | Ar-C (quaternary, attached to Cl) |

| ~128 | Ar-CH (meta to C-OH) |

| ~126 | Ar-CH (ortho to C-OH) |

| ~72 | C-OH (quaternary) |

| ~32 | -CH₃ |

Interpretation of the ¹³C NMR Spectrum

-

Aromatic Carbons (δ ~126-145): Four signals are expected in the aromatic region. The two quaternary carbons, one attached to the propan-2-ol moiety (~145 ppm) and the other to the chlorine atom (~132 ppm), will have distinct chemical shifts. The two sets of equivalent aromatic CH carbons will also show separate signals.

-

Quaternary Alcohol Carbon (δ ~72): The carbon atom bearing the hydroxyl group is a quaternary carbon and is expected to resonate in the typical range for tertiary alcohols.[7]

-

Methyl Carbons (δ ~32): The two equivalent methyl carbons will give a single signal in the aliphatic region of the spectrum.

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Data Acquisition: Acquire the ¹³C NMR spectrum on the same NMR spectrometer, typically at a frequency of 100 MHz for a 400 MHz instrument.

-

Parameters: A proton-decoupled sequence is used to simplify the spectrum to single lines for each unique carbon. A larger spectral width (e.g., 240 ppm) and a longer relaxation delay (e.g., 2-5 seconds) are typically employed. A greater number of scans is required compared to ¹H NMR to obtain a good signal-to-noise ratio.

-

Processing: The data is processed similarly to the ¹H NMR spectrum, with chemical shifts referenced to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration |

| ~3400 | Broad, Strong | O-H stretch (alcohol) |

| ~3050 | Medium | C-H stretch (aromatic) |

| ~2980, 2930 | Strong | C-H stretch (aliphatic, -CH₃) |

| ~1600, 1490 | Medium | C=C stretch (aromatic ring) |

| ~1100 | Strong | C-O stretch (tertiary alcohol) |

| ~830 | Strong | C-H bend (para-disubstituted aromatic) |

| ~1015 | Medium | C-Cl stretch |

Interpretation of the IR Spectrum

-

O-H Stretch (~3400 cm⁻¹): A strong, broad absorption band in this region is characteristic of the O-H stretching vibration of an alcohol, with the broadening due to hydrogen bonding.[8][9]

-

C-H Stretches (~2930-3050 cm⁻¹): The spectrum will show absorptions for both aromatic C-H stretches (above 3000 cm⁻¹) and aliphatic C-H stretches (below 3000 cm⁻¹).

-

C=C Aromatic Stretches (~1490-1600 cm⁻¹): These absorptions are characteristic of the carbon-carbon double bond stretching within the aromatic ring.

-

C-O Stretch (~1100 cm⁻¹): A strong absorption in this region is indicative of the C-O stretching vibration of a tertiary alcohol.

-

C-H Bend (~830 cm⁻¹): A strong out-of-plane C-H bending vibration in this region is characteristic of a 1,4-disubstituted (para) aromatic ring.

-

C-Cl Stretch (~1015 cm⁻¹): The C-Cl stretching vibration typically appears in the fingerprint region.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: The IR spectrum can be obtained from a thin film of the molten compound between two salt plates (e.g., NaCl or KBr) or as a KBr pellet if the compound is a solid at room temperature. Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be used.

-

Data Acquisition: The spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

-

Parameters: A typical measurement involves scanning from 4000 to 400 cm⁻¹. A background spectrum is first collected and then subtracted from the sample spectrum.

Caption: Key IR vibrational modes for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Ion Structure | Fragmentation Pathway |

| 170/172 | [C₉H₁₁ClO]⁺˙ | Molecular Ion (M⁺˙) |

| 155/157 | [C₈H₈ClO]⁺ | Loss of a methyl radical (•CH₃) |

| 139/141 | [C₇H₅ClO]⁺˙ | Loss of water (H₂O) from the M-15 fragment |

| 111/113 | [C₆H₄Cl]⁺ | Phenyl cation with chlorine |

| 43 | [C₃H₇]⁺ | Isopropyl cation |

Interpretation of the Mass Spectrum

-

Molecular Ion (m/z 170/172): The molecular ion peak should be observed, and due to the presence of chlorine, it will exhibit an M+2 peak with an intensity of approximately one-third that of the molecular ion peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[10]

-

Loss of a Methyl Radical (m/z 155/157): A common fragmentation pathway for tertiary alcohols is the alpha-cleavage, leading to the loss of a methyl radical to form a stable oxonium ion.[11]

-

Loss of Water: Tertiary alcohols can also undergo dehydration, leading to the loss of a water molecule (18 amu).

-

Other Fragments: Further fragmentation of the aromatic portion can lead to the characteristic chlorophenyl cation (m/z 111/113). The isopropyl cation (m/z 43) is also a possible fragment.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Electron ionization (EI) at 70 eV is a common method for generating fragments.

-

Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Conclusion

The comprehensive spectroscopic analysis presented in this guide, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, provides a detailed and self-validating framework for the structural confirmation and purity assessment of this compound. The predicted data, based on established chemical principles and comparison with analogous structures, offers researchers, scientists, and drug development professionals a reliable reference for their work with this important chemical intermediate. The inclusion of detailed experimental protocols ensures that these analytical methods can be consistently and accurately applied.

References

- The Royal Society of Chemistry. (n.d.). Supporting Information.

- University of Wisconsin. (n.d.). NMR Chemical Shifts.

- Winthrop University Department of Chemistry. (2012). The Grignard Reaction.

- NIST. (n.d.). Fragmentation and Interpretation of Spectra.

- Supporting Information for "Carbon Monoxide and Hydrogen (Syngas) as C1-Building Block for Selective Catalytic Methylation". (n.d.).

- Chemistry LibreTexts. (2022, July 3). 6.2: Fragmentation.

- Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols.

- Oregon State University. (2022, March 9). 13C NMR Chemical Shifts.

- Der Pharma Chemica. (n.d.). Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide.

- Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of propan-2-ol.

- Web Pages. (n.d.). 6. Grignard Reaction.

- Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds.

- Quora. (2022, October 2). What is the product formed when acetophenone reacts with CH3MgBr in the presence of an acid?

Sources

- 1. CAS 1989-25-9 | this compound - Synblock [synblock.com]

- 2. Page loading... [wap.guidechem.com]

- 3. bohr.winthrop.edu [bohr.winthrop.edu]

- 4. quora.com [quora.com]

- 5. rsc.org [rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. C-13 nmr spectrum of propan-2-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-propanol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. infrared spectrum of propan-2-ol prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

1H NMR spectrum of 2-(4-Chlorophenyl)propan-2-ol

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2-(4-Chlorophenyl)propan-2-ol

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules, providing granular insights into the chemical environment of individual atoms. This guide offers a comprehensive examination of the ¹H NMR spectrum of this compound, a tertiary alcohol of interest in synthetic chemistry and as a building block in drug discovery. We will dissect the theoretical underpinnings of the spectrum, predict the chemical shifts, multiplicities, and integrations for each proton environment, and provide a field-proven, step-by-step protocol for sample preparation and data acquisition. This document is intended for researchers, scientists, and drug development professionals who rely on NMR for routine structural verification and in-depth chemical analysis.

Molecular Structure and Proton Environments

The first step in interpreting any NMR spectrum is to understand the molecule's structure and identify all unique proton environments. This compound (C₉H₁₁ClO) possesses a distinct architecture: a tertiary alcohol where the central carbon is attached to a 4-chlorophenyl ring and two methyl groups.[1][2]

Due to molecular symmetry, the molecule contains four electronically distinct sets of protons:

-

Hₐ (Methyl Protons): The six protons of the two methyl groups are chemically equivalent. They are attached to a quaternary carbon and are adjacent to the electron-withdrawing phenyl ring and hydroxyl group.

-

Hₑ (Hydroxyl Proton): The single proton of the hydroxyl group. Its chemical environment is highly sensitive to solvent, temperature, and concentration due to hydrogen bonding.

-

Hₒ (Ortho Aromatic Protons): The two protons on the phenyl ring ortho to the propan-2-ol substituent. They are equivalent to each other.

-

Hₘ (Meta Aromatic Protons): The two protons on the phenyl ring meta to the propan-2-ol substituent and ortho to the chlorine atom. They are also equivalent to each other.

Caption: Labeled proton environments in this compound.

Predicted ¹H NMR Spectrum: A Signal-by-Signal Analysis

Based on fundamental NMR principles and empirical data from similar structures, we can predict the key features of the ¹H NMR spectrum.[3][4][5]

| Proton Label | Predicted Chemical Shift (δ, ppm) | Integration | Predicted Multiplicity | Rationale for Prediction |

| Hₐ (Methyl) | ~1.6 | 6H | Singlet (s) | Located in the aliphatic region but deshielded by the adjacent aromatic ring and hydroxyl group. No adjacent protons for coupling (n=0), resulting in a singlet. |

| Hₑ (Hydroxyl) | 1.5 - 4.0 (variable) | 1H | Broad Singlet (br s) | Chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. Rapid proton exchange typically averages out coupling, leading to a broad singlet.[6] |

| Hₒ (Aromatic, ortho) | ~7.4 | 2H | Doublet (d) | These protons are deshielded by the aromatic ring current. They are coupled only to the adjacent Hₘ protons, resulting in a doublet. |

| Hₘ (Aromatic, meta) | ~7.3 | 2H | Doublet (d) | Also deshielded by the ring current, but slightly upfield of Hₒ due to the electronic effect of the chlorine atom. Coupled only to the adjacent Hₒ protons, resulting in a doublet. |

The aromatic region will display a classic AA'BB' system, which simplifies to two distinct doublets characteristic of a 1,4-disubstituted benzene ring.

Experimental Protocol for High-Fidelity Spectrum Acquisition

Achieving a high-quality, interpretable spectrum requires meticulous sample preparation and thoughtful selection of acquisition parameters.[7][8]

Part A: Sample Preparation Protocol

This protocol is designed to produce a clean, homogeneous sample, which is critical for optimal spectral quality.[9]

-

Glassware Preparation: Ensure all glassware, including the vial and Pasteur pipette, is scrupulously clean and dry to prevent contamination.[10]

-

Sample Weighing: Accurately weigh approximately 10-15 mg of this compound into a clean, dry vial.

-

Solvent Selection & Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is a common choice for non-polar to moderately polar organic compounds. The use of a deuterated solvent is mandatory to avoid a large, interfering solvent signal in the ¹H spectrum and to provide a lock signal for the spectrometer.[9][10]

-

Internal Standard: Add a small drop of a solution containing tetramethylsilane (TMS) to serve as the internal reference (δ = 0.00 ppm).

-

Dissolution: Gently swirl or vortex the vial until the sample is completely dissolved.

-

Filtration and Transfer: Prepare a filter by packing a small plug of glass wool into a Pasteur pipette. Filter the solution directly into a clean, high-quality 5 mm NMR tube. This step is crucial to remove any particulate matter, which can severely degrade magnetic field homogeneity and broaden spectral lines.

-

Capping and Labeling: Cap the NMR tube securely and label it clearly. Clean the exterior of the tube with a lint-free wipe before inserting it into the spectrometer.

Part B: NMR Data Acquisition and Processing

The following workflow and parameters are optimized for a standard 400 MHz NMR spectrometer.

Caption: Standard workflow for NMR sample analysis.

Optimized Acquisition Parameters:

| Parameter | Value | Purpose and Rationale |

| Pulse Program | zg30 | A standard 1D proton experiment with a 30° pulse angle. This allows for a shorter relaxation delay while maintaining good signal-to-noise. |

| Number of Scans (NS) | 8 to 16 | Sufficient to achieve excellent signal-to-noise for a ~15 mg sample. Signal-to-noise increases with the square root of the number of scans.[11] |

| Relaxation Delay (D1) | 2.0 s | A delay to allow for partial relaxation of the protons back to equilibrium. Crucial for obtaining reasonably accurate integrations.[12] |

| Acquisition Time (AQ) | ~3.0 s | The time for which the signal (FID) is recorded. A longer acquisition time provides better digital resolution for resolving fine splitting patterns.[7][11] |

| Spectral Width (SW) | 16 ppm | A spectral window from approximately -2 to 14 ppm is wide enough to encompass all expected proton signals, from TMS to potentially deshielded aromatic protons.[13] |

| Receiver Gain (RG) | Automatic | The instrument automatically adjusts the signal amplification to prevent clipping and maximize dynamic range. |

Data Processing: The acquired Free Induction Decay (FID) signal is converted into the frequency-domain spectrum via a Fourier Transform. The resulting spectrum is then manually phased and baseline corrected to ensure accurate integrations.

System Validation and Trustworthiness

The integrity of the structural assignment rests on the self-validating nature of the NMR data. For this compound, the final spectrum must satisfy the following criteria simultaneously:

-

Presence of Four Signals: The spectrum must show four distinct signals corresponding to the four unique proton environments.

-

Correct Integration Ratios: The integrated areas of the signals must be in a ratio of 6:1:2:2 (or a simple multiple thereof), corresponding to the Hₐ, Hₑ, Hₒ, and Hₘ protons.

-

Correct Multiplicities: The multiplicities must match the predictions: a singlet for the methyl groups, a broad singlet for the hydroxyl, and two doublets for the aromatic protons.

-

Chemical Shift Consistency: The signals must appear in the expected chemical shift regions (aliphatic, alcohol, and aromatic).

Confirmation of the hydroxyl proton can be achieved by adding a drop of deuterium oxide (D₂O) to the NMR tube, shaking, and re-acquiring the spectrum. The Hₑ signal will disappear due to proton-deuteron exchange, definitively identifying its position.[6]

Conclusion

The ¹H NMR spectrum of this compound is a clear and illustrative example of how fundamental NMR principles are applied for structural elucidation. The spectrum is characterized by four distinct signals: a prominent singlet for the six equivalent methyl protons, a variable and broad singlet for the hydroxyl proton, and a pair of doublets in the aromatic region, confirming the 1,4-disubstitution pattern of the phenyl ring. By following the detailed experimental protocols outlined in this guide, researchers can reliably obtain high-fidelity spectra, enabling confident structural verification essential for progress in chemical synthesis and drug development.

References

- A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Analytical Biochemistry.

- NMR Sample Prepar

- Supporting Information for public

- Optimized Default 1H Parameters. University of Missouri-St. Louis, Chemistry Department NMR Facility.

- NMR Sample Preparation. Western University, JB Stothers NMR Facility.

- The Acquisition Parameters. James Keeler, University of Cambridge.

- Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis Corp.

- Sample Preparation. University of Liverpool, Department of Chemistry.

- How do I choose the right acquisition parameters for a quantitative NMR measurement?. LibreTexts Chemistry.

- Basic Practical NMR Concepts.

- Supporting information for public

- 2-(4-Chlorophenyl)-2-propanol. Tokyo Chemical Industry Co., Ltd.

- CAS 1989-25-9 | this compound. Synblock.

- propan-2-ol low high resolution H-1 proton nmr spectrum. Doc Brown's Chemistry.

- Proton NMR Table.

- ¹H NMR Chemical Shifts.

- ¹H NMR Chemical Shifts.

Sources

- 1. 2-(4-Chlorophenyl)-2-propanol | 1989-25-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. CAS 1989-25-9 | this compound - Synblock [synblock.com]

- 3. Proton NMR Table [www2.chemistry.msu.edu]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. propan-2-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 2-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 8. Sample Preparation | Department of Chemistry | University of Liverpool [liverpool.ac.uk]

- 9. publish.uwo.ca [publish.uwo.ca]

- 10. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. nmrlab.net.technion.ac.il [nmrlab.net.technion.ac.il]

- 13. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

An In-Depth Technical Guide to the ¹³C NMR Spectrum of 2-(4-Chlorophenyl)propan-2-ol: A Predictive and Mechanistic Analysis

Abstract: In the landscape of pharmaceutical research and materials science, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, provides direct insight into the carbon skeleton of a molecule. This guide presents a comprehensive, in-depth analysis of the ¹³C NMR chemical shifts for 2-(4-chlorophenyl)propan-2-ol, a molecule featuring both an aromatic chlorophenyl group and a tertiary alcohol moiety. In the absence of a publicly available experimental spectrum, this paper leverages established principles of substituent effects, data from analogous structures, and computational prediction tools to construct a reliable, predicted spectrum. Each resonance is meticulously assigned, and the underlying electronic and structural factors governing its chemical shift are explained in detail. Furthermore, a robust, field-proven experimental protocol for acquiring a high-quality ¹³C NMR spectrum is provided, ensuring that researchers can validate these predictions and apply these principles in their own work.

Molecular Structure and Predicted Spectral Features

This compound is a tertiary alcohol whose structure presents distinct electronic environments. The molecule's asymmetry dictates that all chemically distinct carbons will produce unique signals in the ¹³C NMR spectrum. Based on its structure, we anticipate six discrete signals: four corresponding to the aromatic carbons of the 4-chlorophenyl ring and two for the aliphatic carbons of the propan-2-ol group.

The numbering scheme used for the assignment of chemical shifts is defined in the diagram below. The two methyl groups (C3) are chemically equivalent due to free rotation around the C2-C1' bond and are therefore expected to produce a single resonance. Similarly, within the aromatic ring, C2' and C6' are equivalent, as are C3' and C5'.

Caption: Fig 1. Structure of this compound with IUPAC numbering.

Predicted ¹³C NMR Chemical Shifts and Mechanistic Rationale

The prediction of ¹³C NMR chemical shifts is a powerful tool for structural verification. The following assignments were generated using a combination of established substituent chemical shift (SCS) data, analysis of analogous compounds, and results from machine learning-based prediction tools.[1][2][3] All shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Carbon Atom | Predicted δ (ppm) | Multiplicity (Proton-Coupled) | Rationale & Mechanistic Insights |

| C3 | ~31.5 | Quartet | These two equivalent methyl carbons are sp³ hybridized. Their chemical shift is slightly downfield from a typical alkane methyl group due to the proximity of the electronegative oxygen atom on C2. |

| C2 | ~72.5 | Singlet | This is a quaternary sp³ carbon directly bonded to an electronegative oxygen atom, which causes significant deshielding, shifting it far downfield into the typical range for carbinol carbons (60-80 ppm).[4] As a quaternary carbon, it will appear as a singlet in a proton-coupled spectrum and will typically have a lower intensity in a standard decoupled spectrum due to a longer relaxation time and lack of Nuclear Overhauser Effect (NOE) enhancement.[5] |

| C3'/C5' | ~128.4 | Doublet | These aromatic carbons are meta to the chlorine and ortho to the alkyl substituent. Their shift is very close to that of the C2/C6 carbons in chlorobenzene (128.6 ppm), indicating a minimal combined effect from the two substituents at this position.[6] |

| C2'/C6' | ~127.5 | Doublet | These carbons are ortho to the chlorine and meta to the alkyl substituent. The electron-withdrawing inductive effect of the chlorine atom slightly deshields these positions. |

| C4' | ~132.8 | Singlet | This ipso-carbon is directly attached to the electronegative chlorine atom. The paramagnetic shielding term dominates for halogen-substituted carbons, leading to significant deshielding. The chemical shift is slightly less than that of the ipso-carbon in chlorobenzene (~134.3 ppm[6]), likely due to the weak electron-donating nature of the alkyl substituent. |

| C1' | ~146.0 | Singlet | This quaternary aromatic carbon is attached to the bulky tertiary alcohol group. It is significantly deshielded due to the substituent effect of the alkyl group and its role as the bridgehead carbon. Quaternary aromatic carbons are typically found at lower fields than their protonated counterparts.[5] |

Analysis of Substituent Effects on the Aromatic Ring

The chemical shifts of the aromatic carbons are governed by the interplay of the electronic effects of two substituents: the chloro group at C4' and the 2-hydroxyprop-2-yl group at C1'.

-

Chloro Group (-Cl): The chlorine atom exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). For ¹³C NMR, the inductive effect and other complex electronic phenomena like paramagnetic shielding are often dominant.[7] This leads to a strong deshielding of the directly attached ipso-carbon (C4') and moderate deshielding of the ortho-carbons (C3'/C5').[6][8]

-

2-hydroxyprop-2-yl Group (-C(CH₃)₂OH): This alkyl group is generally considered a weak electron-donating group through induction. This effect tends to increase the electron density on the aromatic ring, causing a slight shielding (upfield shift), particularly at the ortho (C2'/C6') and para (C4') positions relative to the point of attachment. The significant downfield shift of the ipso-carbon (C1') is a well-documented substituent effect for alkyl groups on a benzene ring.

The final predicted shifts represent the additive and sometimes competing influences of these two groups on the baseline chemical shifts of a benzene ring.

Field-Proven Experimental Protocol for Spectrum Acquisition

To validate the predicted chemical shifts, a high-quality ¹³C NMR spectrum must be acquired. The following protocol is a self-validating system designed for accuracy and reproducibility in a research setting.

Sample Preparation

-

Mass Measurement: Accurately weigh approximately 20-30 mg of this compound.

-

Solvent Selection: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice due to its excellent solubilizing power for a wide range of organic compounds and its well-defined solvent resonance.

-

Homogenization: Cap the tube and gently invert it several times or use a vortex mixer at a low setting to ensure the sample is completely dissolved and the solution is homogeneous.

Spectrometer Setup and Data Acquisition

This protocol assumes a 400 MHz (or higher) NMR spectrometer.

-

Insertion and Locking: Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal of the CDCl₃ solvent.

-

Tuning and Matching: Tune and match the ¹³C probe to the sample. This critical step ensures maximum signal receptivity and optimal pulse shapes.

-

Standard Parameters (¹³C{¹H} Decoupled Spectrum):

-

Pulse Program: Use a standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker systems).

-

Spectral Width: Set a spectral width of approximately 240 ppm (e.g., from -10 to 230 ppm) to ensure all carbon signals are captured.

-

Acquisition Time (AQ): Set to ~1.0-1.5 seconds. This provides adequate data points for good digital resolution.[9]

-

Relaxation Delay (D1): A delay of 2.0 seconds is a standard starting point. Expert Note: For accurate integration, especially of the quaternary carbons (C2 and C1'), which have long T₁ relaxation times, this delay should be increased to 5-10 seconds for a quantitative experiment.[10]

-

Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required. Start with 256 or 512 scans and increase as needed to achieve an adequate signal-to-noise ratio.[11]

-

Temperature: Maintain a constant probe temperature, typically 298 K (25 °C).

-

Data Processing and Analysis

-

Fourier Transformation: Apply an exponential window function (line broadening of ~1 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

-

Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in the pure absorption mode. Apply an automatic baseline correction algorithm.

-

Referencing: Calibrate the chemical shift axis by setting the central peak of the CDCl₃ solvent multiplet to 77.16 ppm.[4] This internal referencing is crucial for data accuracy and comparability.

-

Peak Picking: Identify all distinct signals and label their chemical shifts. Compare the experimental values to the predicted values in Table 1 for final assignment.

Caption: Fig 2. Standard workflow for ¹³C NMR spectrum acquisition.

Conclusion

This guide provides a robust, predictive framework for understanding the ¹³C NMR spectrum of this compound. By systematically applying the principles of chemical equivalence, electronegativity, and aromatic substituent effects, we have assigned six distinct resonances and rationalized their positions in the spectrum. This predictive analysis, grounded in fundamental NMR theory and supported by data from analogous structures, serves as an essential tool for researchers in confirming the synthesis of this and related compounds. The detailed experimental protocol further equips scientists with a reliable method to obtain empirical data, bridging the gap between theoretical prediction and practical application in the modern chemistry laboratory.

References

- Doc Brown's Chemistry. (n.d.). C-13 NMR spectrum of propan-2-ol.

- Doc Brown's Chemistry. (n.d.). Propan-2-ol low high resolution H-1 proton NMR spectrum.

- Pace, V., et al. (2017). Supporting Information.

- Claridge, T. D. W. (n.d.). A User Guide to Modern NMR Experiments. University of Oxford Chemistry Research Laboratory.

- University of Wisconsin-Madison. (n.d.). 13-C NMR Protocol for beginners AV-400.

- LibreTexts Chemistry. (2021). 13C NMR of 1-Propanol.

- Spiesecke, H., & Schneider, W. G. (1961). Substituent Effects on the C13 and H1 Chemical Shifts in Monosubstituted Benzenes. The Journal of Chemical Physics, 35(2), 731-736.

- Homework.Study.com. (n.d.). Consider the 13C NMR spectrum of propan-2-ol.

- Viesser, R. V., et al. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(16), 10767-10775.

- University of Missouri-St. Louis. (2020). Optimized Default 13C Parameters.

- Tamang, S. R., Cozzolino, A. F., & Findlater, M. (n.d.).

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0003119).

- IIT Guwahati. (n.d.). 13C NMR spectroscopy.

- de Graaf, R. A., et al. (2011). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. NMR in Biomedicine, 24(8), 941-955.

- Haw, J. F. (2004). Setting up 13C CP/MAS experiments. Concepts in Magnetic Resonance Part A, 22A(1), 37-49.

- Chem Help ASAP. (2022, October 7). Sample 13C NMR spectra of compounds with common functional groups [Video]. YouTube.

- The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature.

- Doc Brown's Chemistry. (n.d.). C-13 NMR spectrum of chlorobenzene.

- Colorado State University. (n.d.). CASCADE - Chemical Shift Calculator.

- LibreTexts Chemistry. (2023). Interpreting C-13 NMR Spectra.

- Organic Chemistry Data. (n.d.). 13C NMR Chemical Shifts. University of Wisconsin.

- University of Calgary. (n.d.). 13C-NMR.

- Wishart Research Group. (n.d.). CASPRE - 13C NMR Predictor. University of Alberta.

- Tierney, J., et al. (2013). Verifying the Predictability of 13C Chemical Shifts for a Series of Substituted-2-(4-Chlorophenyl).

- Oregon State University. (n.d.). 13C NMR Chemical Shifts.

- ResearchGate. (n.d.). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects.

- University of Potsdam. (n.d.). 13 Carbon NMR.

- MDPI. (n.d.). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds.

- PubChem. (n.d.). 4-Chlorobenzyl alcohol. National Center for Biotechnology Information.

- ChemAxon. (n.d.). NMR Predictor.

- ResearchGate. (n.d.). Computational protocols for calculating 13C NMR chemical shifts.

- ACD/Labs. (n.d.). NMR Prediction.

- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.

Sources

- 1. CASPRE [caspre.ca]

- 2. docs.chemaxon.com [docs.chemaxon.com]

- 3. Visualizer loader [nmrdb.org]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. 13Carbon NMR [chem.ch.huji.ac.il]

- 6. C6H5Cl C-13 nmr spectrum of chlorobenzene analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of chlorobenzene C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. pubs.aip.org [pubs.aip.org]

- 9. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 10. sc.edu [sc.edu]

- 11. chem.uiowa.edu [chem.uiowa.edu]

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-(4-Chlorophenyl)propan-2-ol

Introduction: Elucidating the Molecular Structure

2-(4-Chlorophenyl)propan-2-ol is a tertiary benzylic alcohol. Its structural characterization is critical in various fields, including synthetic chemistry, metabolomics, and forensic analysis. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), stands as a definitive analytical technique for this purpose. The power of MS lies in its ability to not only determine the molecular weight of an analyte but also to generate a unique fragmentation pattern upon ionization. This pattern, or mass spectrum, serves as a molecular fingerprint, providing unequivocal structural information.

This technical guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pathways of this compound. As a Senior Application Scientist, this document moves beyond a mere catalog of fragments, focusing instead on the chemical principles and mechanistic logic that govern the molecule's dissociation. We will explore how the interplay between the tertiary alcohol, the phenyl group, and the electronegative chlorine atom dictates the formation of stable fragment ions, providing a robust framework for its identification.

Core Principles of Fragmentation in EI-MS

When a molecule like this compound is introduced into an electron ionization (EI) source, it is bombarded with high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged radical ion known as the molecular ion (M⁺•).[1] This molecular ion is energetically unstable and rapidly undergoes a series of fragmentation events to yield a collection of smaller, more stable ions.

The fragmentation pathways are not random; they are governed by fundamental chemical principles. The most favorable cleavages are those that lead to the formation of the most stable products (both the charged ion and the neutral radical).[1] For this compound, the key structural features influencing fragmentation are:

-

The Tertiary Alcohol Group: Tertiary alcohols often exhibit weak or entirely absent molecular ion peaks because the carbon-carbon bond alpha to the oxygen is readily cleaved.[2][3]

-

The Benzylic Position: The phenyl ring provides resonance stabilization to adjacent carbocations, making benzylic cleavages highly favorable.[4]

-

The Chlorine Atom: The presence of chlorine results in a characteristic isotopic pattern for any chlorine-containing fragment, with two peaks at M and M+2 in an approximate 3:1 abundance ratio, corresponding to the ³⁵Cl and ³⁷Cl isotopes, respectively.

Predicted Mass Spectrum and Fragmentation Analysis

The analysis of the mass spectrum of this compound is centered on identifying the key fragment ions and deducing the fragmentation pathways that led to their formation. The molecular weight of the compound (C₉H₁₁ClO) is 170.64 g/mol .

The Molecular Ion (M⁺•)

The molecular ion peak is expected at an m/z of 170 (for ³⁵Cl) and 172 (for ³⁷Cl). However, consistent with the behavior of tertiary alcohols, this peak is predicted to be of very low abundance or entirely absent due to the high instability of the molecular ion and the facility of alpha-cleavage.[2][3]

Primary Fragmentation Pathways

The major fragmentation routes are dictated by the formation of stabilized cations.